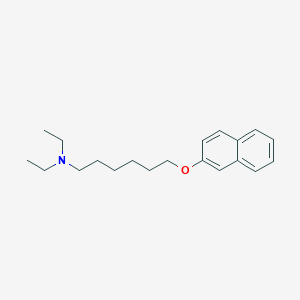
bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate, also known as OCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPA is a type of organophosphate compound that has a unique structure and properties, making it a valuable tool for researchers in many different areas.
Mecanismo De Acción
The mechanism of action of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate can lead to the accumulation of acetylcholine in the synapse, resulting in overstimulation of the nervous system and potentially leading to adverse effects.
Biochemical and Physiological Effects:
bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate has been shown to have a range of biochemical and physiological effects on living organisms, including changes in neurotransmitter levels, alterations in gene expression, and disruption of cellular signaling pathways. These effects can have significant implications for the health and well-being of organisms exposed to bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate in lab experiments is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the effects of organophosphate compounds on the nervous system. However, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate, including the development of new methods for synthesizing and purifying the compound, the investigation of its effects on different types of organisms, and the exploration of its potential applications in fields such as medicine and agriculture. Additionally, further research is needed to better understand the long-term effects of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate exposure on human health and the environment.
In conclusion, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate is a valuable tool for scientific research due to its unique structure and properties. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool for studying the effects of organophosphate compounds on the nervous system, and its potential applications in various fields make it an exciting area for future research.
Métodos De Síntesis
The synthesis method of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate involves the reaction of 4-chloroaniline and 2-methoxyphenol with phosphorus oxychloride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. One of the most significant applications of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate is its use as a tool for studying the biochemical and physiological effects of organophosphate compounds on living organisms.
Propiedades
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2NO4P/c1-24-19-5-3-2-4-18(19)22-27(23,25-16-10-6-14(20)7-11-16)26-17-12-8-15(21)9-13-17/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEVSZIOSZJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)

![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)

![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)
![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)
![3-[(4-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5162876.png)
